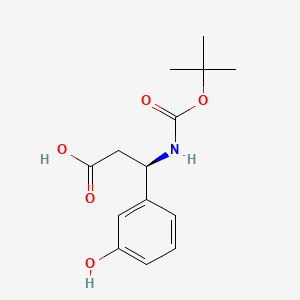

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid

説明

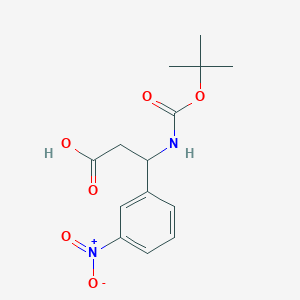

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid is a useful research compound. Its molecular formula is C14H19NO5 and its molecular weight is 281.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of β, γ-Diamino Acids

Boc-(R)-3-Amino-3-(3-hydroxy-phenyl)-propionic acid derivatives were used in the diastereoselective synthesis of β, γ-diamino acids, showing potential in peptide synthesis (Kano et al., 1988).

Neuroexcitant Analog Synthesis

Isoxazole amino acids, important neuroexcitants, have been synthesized from similar compounds, indicating a role in neuropharmacology research (Pajouhesh & Curry, 1998).

Preparation of Fluoroprolines

N-Boc-protected derivatives were synthesized for studying peptide bond isomerization, highlighting their utility in protein structure studies (Demange et al., 2001).

Biomedical Applications

Cholecystokinin Analogs Synthesis

Boc-protected amino acids, like this compound, are used in synthesizing cholecystokinin analogs, which are significant in gastroenterological studies (Amblard et al., 1993).

Synthesis of Membrane Proteins

Such compounds are utilized in synthesizing complex membrane proteins, aiding in understanding cellular mechanisms (Sato et al., 2002).

Pharmacological Evaluation

In medicinal chemistry, they are used for synthesizing and evaluating biologically active compounds like oxindoles, which have therapeutic potential (Marques & Burke, 2016).

Material Science and Engineering

- Superabsorbent Polymer Development: They are used in creating amino acid-based superabsorbent polymers, showcasing applications in material science and engineering (Roy & De, 2014).

Catalysis and Chemical Reactions

Catalytic Properties in Organic Synthesis

These compounds exhibit catalytic properties in organic synthesis, such as in aldol addition reactions (Al-Momani & Lataifeh, 2013).

Efficient N-tert-Butoxycarbonylation

They play a role in the N-tert-butoxycarbonylation of amines, a crucial process in organic chemistry (Heydari et al., 2007).

Solubility and Thermodynamics

- Solubility Studies: Its solubility in different solvents has been studied, contributing to our understanding of its physical properties and applications in solubility thermodynamics (Fan et al., 2016).

Safety and Hazards

作用機序

Target of Action

Compounds with the tert-butoxycarbonyl group are known to have large applications in synthetic organic chemistry .

Mode of Action

The mode of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3-hydroxyphenyl)propanoic acid involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable when developed using flow microreactor systems .

Biochemical Pathways

The tert-butyl group is known to have a unique reactivity pattern and is used in chemical transformations, biosynthetic and biodegradation pathways .

Result of Action

The introduction of the tert-butoxycarbonyl group into organic compounds can lead to the creation of a variety of new compounds .

Action Environment

It’s known that the stability of compounds with the tert-butoxycarbonyl group can be influenced by environmental factors such as ph .

特性

IUPAC Name |

(3R)-3-(3-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIMLFKCLBBZKH-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375902 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500788-89-6 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-hydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-hydroxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

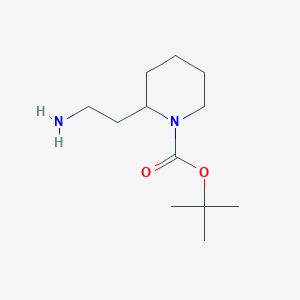

![L-N-[(4'-Boc)Piperidino]Proline](/img/structure/B1272313.png)